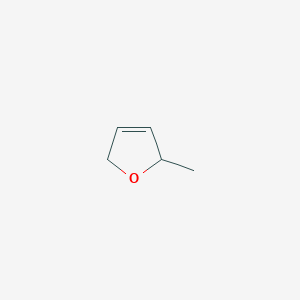

2-Methyl-2,5-dihydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHCQOOWKYRUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312502 | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-30-1 | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Methyl 2,5 Dihydrofuran

Unimolecular Decomposition and Thermal Reaction Kinetics

The thermal decomposition of 2-methyl-2,5-dihydrofuran is a unimolecular process that yields hydrogen and 2-methylfuran (B129897) as the primary products. This reaction has been studied in the gas phase at temperatures ranging from 342 to 420°C and pressures between 1 and 40 mm. rsc.org

High-temperature pyrolysis of 2-methylfuran, studied between 1600 K and 2300 K, reveals that the dissociation is a multi-channel unimolecular reaction. rsc.org The process is largely initiated by the formation of carbenes, with five primary pathways accounting for 99% of the consumption of 2MF. rsc.org A crucial step in the decomposition is the loss of a hydrogen atom from the methyl group. rsc.org

Similarly, theoretical and experimental studies on the thermal decomposition of 2,5-dimethylfuran between 1070 K and 1370 K show that the reaction is initiated by several unimolecular steps. acs.org These include a methyl group migration from the C(2) to the C(3) position, followed by the elimination of carbon monoxide to produce isomers of C5H8. acs.org Another key initiation pathway is the decomposition into a methylcarbonyl radical (CH3CO) and a C4H5 radical. acs.org Ejection of a hydrogen atom from one of the methyl groups also serves as an important radical initiation channel. acs.org

Based on these analogous systems, the high-temperature pyrolysis of this compound is expected to proceed through a complex network of reactions initiated by ring cleavage and rearrangements, likely involving carbene intermediates and the formation of various radical species.

The cleavage of the furan (B31954) ring is a central aspect of the thermal and oxidative degradation of furan analogues. The specific mechanisms and resulting products are dependent on the reaction conditions and the structure of the initial furan derivative.

In the thermal decomposition of 2-methylfuran, unimolecular cleavage of the ring is a primary pathway. This process is initiated by either a 1,2-hydrogen atom migration from C(5) to C(4) or a methyl group migration from C(2) to C(3). acs.org Each of these initial steps is followed by different modes of ring cleavage:

Following hydrogen migration: Cleavage of the O-C(2) and C(4)-C(5) bonds yields carbon monoxide (CO) and isomers of C4H6. Alternatively, breaking the O-C(2) and C(3)-C(4) bonds produces ketene (CH2CO) and isomers of C3H4. acs.org

Following methyl group migration: Cleavage of the O-C(5) and C(2)-C(3) bonds also results in CO and C4H6 isomers. A different cleavage mode involving the O-C(5), C(2)-C(3), and C(3)-C(4) bonds yields CO, acetylene (C2H2), and ethylene (C2H4). acs.org

The major isomers of C4H6 produced are 1,3-butadiene, 1-butyne, 1,2-butadiene, and 2-butyne. acs.org Carbon monoxide is consistently the most abundant decomposition product. acs.org

Oxidative cleavage of furans, on the other hand, leads to the formation of 1,4-dicarbonyl compounds. organicreactions.org These reactions are synthetically useful for preparing a variety of compounds, including 1,4-dioxoalkenes, 4-oxoalkenals, and 4-oxoalkenoic acids. organicreactions.org The oxidation of furfuryl alcohols, known as the Achmatowicz reaction, is a notable example that yields highly functionalized heterocyclic structures. organicreactions.org The nature of the reactive intermediate in furan ring oxidation is influenced by the substituents on the ring, with more substitution favoring the formation of an epoxide intermediate over a cis-enedione. nih.gov

In acidic aqueous solutions, the ring opening of furan is initiated by protonation. Protonation at the α-carbon (Cα) is energetically favored over protonation at the β-carbon (Cβ). acs.org This leads to the formation of 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol through a nucleophilic attack by a water molecule. Subsequent protonation of the ring oxygen in these furanols initiates the ring cleavage, resulting in the formation of 4-hydroxy-2-butenal. acs.org

| Reactant | Reaction Condition | Key Products |

|---|---|---|

| 2-Methylfuran | Thermal Decomposition | Carbon Monoxide, 1,3-Butadiene, 1-Butyne, 1,2-Butadiene, 2-Butyne, Ketene, Acetylene, Ethylene |

| Furan | Acid-Catalyzed Hydrolysis | 4-Hydroxy-2-butenal |

| Various Furans | Oxidative Cleavage | 1,4-Dicarbonyl Compounds |

Intramolecular migration of hydrogen atoms and alkyl groups are crucial steps in the rearrangement and decomposition reactions of alkylated furans. acs.orgacs.org These processes, often preceding ring cleavage, lead to the formation of more stable intermediates or open up new reaction pathways. wikipedia.org

In the thermal decomposition of 2-methylfuran, two key initiating steps are a 1,2-hydrogen atom migration from the C(5) to the C(4) position and a methyl group migration from the C(2) to the C(3) position. acs.org Similarly, for 2,5-dimethylfuran, a methyl group migration from C(2) to C(3) is a recognized unimolecular process that leads to the elimination of carbon monoxide and the formation of C5H8 isomers. acs.org

The migration of a hydrogen atom can also be induced by other means, such as in cation-induced dissociation of furan molecules. The detection of the OH radical, which is not a structural component of furan, indicates an intramolecular hydrogen atom relocation prior to fragmentation. nipne.romostwiedzy.pl This hydrogen migration is thought to occur on a femtosecond timescale, often faster than the cleavage of molecular bonds. nipne.ro

Radical-mediated intramolecular migrations are also well-documented. For instance, a 1,5-hydrogen atom transfer (HAT) can occur in alkenyl boronate complexes, leading to the formation of an α-radical anion that subsequently undergoes a 1,2-migration of a boronate complex. nih.gov The kinetics of intramolecular hydrogen migration in alkyl radicals, such as the 1,4-hydrogen migration, have been studied extensively. nih.gov

These migratory processes are fundamental to understanding the complex reaction mechanisms of alkylated furans, as they dictate the subsequent fragmentation patterns and the distribution of final products.

Radical-Mediated Reactions of Dihydrofuran Species

The atmospheric oxidation of furan and its derivatives is primarily initiated by the hydroxyl (OH) radical. nih.govresearchgate.net This process is crucial for determining the atmospheric lifetime and environmental impact of these compounds. The reaction typically begins with the addition of the OH radical to the furan ring, which is a highly reactive process. nih.govresearchgate.netyoutube.com

For furan and methyl-substituted furans, the OH radical predominantly adds to the C2 or C5 positions of the ring. nih.govresearchgate.net This addition forms a chemically activated adduct radical. This adduct can then either be stabilized through collisions or undergo isomerization by breaking the C-O bond in the ring, leading to ring-opening. nih.govresearchgate.net The ring-opened radicals subsequently react with molecular oxygen (O2) to form unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.net Ring-retaining radicals, on the other hand, can react with O2 to form compounds such as 5-hydroxy-2-furanone. nih.govresearchgate.net

The rate constants for the reaction of OH radicals with various organic compounds, including furan derivatives, have been the subject of numerous studies. For the reaction of OH with furan, the rate coefficient has been measured over a range of temperatures. noaa.gov The reaction exhibits a negative temperature dependence, which is characteristic of a mechanism involving the association of the OH radical to a double bond. noaa.gov Theoretical calculations support that the addition of OH to the α-carbon is thermochemically favored over addition to the β-carbon. noaa.gov

| Compound | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| Furan | 296 | (4.07 ± 0.32) × 10⁻¹¹ | Relative Rate |

| Furan | 273–353 | (1.30 ± 0.12) × 10⁻¹¹ exp[(336 ± 20)/T] | Relative Rate |

In the reaction of hydroxyl radicals with furan and its alkylated derivatives, two primary reaction pathways are in competition: OH-addition to the double bonds of the furan ring and H-abstraction from the substituent alkyl groups or the furan ring itself. nih.govresearchgate.net The dominance of one pathway over the other is highly dependent on temperature. nih.govresearchgate.net

At lower temperatures (typically below 900 K), the OH-addition reaction is the dominant pathway. nih.govresearchgate.net This is because the addition reaction has a lower activation energy. For instance, in the reaction of OH with furan, 2-methylfuran, and 2,5-dimethylfuran, OH-addition is the main channel at temperatures relevant to atmospheric chemistry. nih.govresearchgate.net The addition primarily occurs at the C2 and C5 positions on the furan ring. nih.gov

As the temperature increases, particularly above 900 K, H-abstraction reactions become increasingly significant and can become the dominant pathway. nih.govresearchgate.net In the case of alkylated furans, H-abstraction from the methyl groups on the side chains is often more favorable than from the furan ring itself. nih.gov For example, in the reaction of 2-acetylfuran with OH radicals, H-abstraction from the methyl group on the branched chain becomes the most important reaction channel at high temperatures. nih.gov The branching ratio for this H-abstraction pathway increases significantly with rising temperature, eventually accounting for 100% of the reaction at around 1080 K. nih.gov

This temperature-dependent competition between addition and abstraction has significant implications for the combustion chemistry of furan-based biofuels, as it determines the primary radical pool and the subsequent product distribution. nih.govresearchgate.net

Free Radical Polymerization Mechanisms involving Dihydrofuran Intermediates

Free radical polymerization is a fundamental process for creating polymers from monomers with carbon-carbon double bonds. wikipedia.org The mechanism proceeds through a chain reaction involving three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the formation of free radicals from an initiator molecule, often through thermal decomposition of compounds like peroxides or azo compounds. fujifilm.com These initiator radicals then react with a monomer unit, transferring the radical to it and creating an active monomeric radical. wikipedia.orgfujifilm.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. fujifilm.com This step repeats rapidly, adding monomer units successively to the growing radical chain. wikipedia.org

Termination: The growth of the polymer chain is concluded through termination reactions. This can occur via two primary mechanisms: combination, where two growing radical chains couple to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains (one saturated and one unsaturated). wikipedia.org

While this general mechanism applies to a wide variety of vinyl monomers, specific studies detailing the free radical polymerization of this compound and the direct involvement of dihydrofuran intermediates were not extensively covered in the available research. However, related dihydrofuran derivatives have been successfully polymerized using techniques like cationic polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netnih.gov For instance, dihydro-5-hydroxyl furan-2-one has been converted into an acrylic monomer and polymerized, indicating the potential for furan-based structures to be incorporated into polymers. nih.gov

Photosensitized Decomposition Processes and Characterization of Biradical Intermediates

The decomposition of dihydrofurans can be induced by photosensitization, a process that involves the formation of highly reactive biradical intermediates. The mercury-photosensitized decomposition of 2,5-dihydrofuran (B41785) in the vapor phase serves as a key example of this transformation. This process is of interest due to the possibility of primary ring cleavage, which yields a triplet biradical. cdnsciencepub.com

In this reaction, an excited mercury atom transfers its energy to a 2,5-dihydrofuran molecule, leading to the formation of an excited triplet state. This excited molecule can then undergo cleavage of the C-O bond, which is allylic to the double bond, forming a ring-opened biradical. This intermediate is central to the subsequent formation of various products. cdnsciencepub.com The major products observed from this decomposition are carbon monoxide (CO) and propene, produced in nearly equimolar amounts. cdnsciencepub.com Other minor products include hydrogen, biallyl, allene (B1206475), methylacetylene, furan, 2,3-dihydrofuran (B140613), and tetrahydrofuran (B95107). cdnsciencepub.com

The quantum yields of these products decrease with increasing substrate pressure, which indicates that the excited precursor can be collisionally deactivated before it has a chance to decompose. cdnsciencepub.com The formation of different products can be traced back to the reactions of the initial biradical. For example, the presence of ring-contracted products in similar cycloolefin reactions suggests that isomerization of these biradicals is a key pathway. cdnsciencepub.com

| Product Type | Compound |

|---|---|

| Major Products | Carbon Monoxide |

| Major Products | Propene |

| Minor Products | Hydrogen |

| Minor Products | Biallyl |

| Minor Products | Allene |

| Minor Products | Methylacetylene |

| Minor Products | Furan |

| Minor Products | 2,3-Dihydrofuran |

| Minor Products | Tetrahydrofuran |

Hydrogenation and Reduction Mechanisms

Hydrogenation is a crucial reaction for modifying the saturation level of furanic compounds, converting dihydrofurans into their fully saturated tetrahydrofuran counterparts.

Catalytic Hydrogenation of Dihydrofurans to Tetrahydrofurans

The catalytic hydrogenation of dihydrofurans to tetrahydrofurans involves the addition of hydrogen across the double bond of the furan ring. This reaction is typically carried out over a heterogeneous catalyst containing a transition metal. The process is analogous to the hydrogenation of other furanic compounds like furfural and 5-hydroxymethylfurfural (5-HMF), which are reduced to products such as 2-methylfuran (MFU), furfuryl alcohol (FAL), and ultimately their tetrahydrofuran derivatives. mdpi.com

The reaction pathway for a substituted dihydrofuran like this compound would lead to the formation of 2-methyltetrahydrofuran (B130290). This conversion is a standard olefin hydrogenation process. Various metal catalysts, including those based on nickel, palladium, platinum, and ruthenium, are effective for the hydrogenation of the furan ring. mdpi.com For example, nickel catalysts supported on materials like silica have been used for the hydrogenation of 2-methylfuran to 2-methyltetrahydrofuran. mdpi.com Similarly, ruthenium supported on carbon nanotubes has shown very high activity for the hydrogenation of 5-HMF to 2,5-dimethylfuran, highlighting the importance of the catalyst support in these reactions. acs.org The reaction generally proceeds by the adsorption of the dihydrofuran onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Kinetic and Mechanistic Studies of Hydrogenation Reactions over Commercial Catalysts

The kinetics of catalytic hydrogenation of furanic compounds are often described using Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. bham.ac.ukou.edu These models assume that the reaction occurs on the catalyst surface and involves the adsorption of reactants, a surface reaction, and the desorption of products. ou.edu

Key findings from kinetic studies of related furanic hydrogenations include:

Reaction Order: In the hydrogenation of furfural, the reaction can be first-order with respect to the furfural concentration. scirp.org

Adsorption: LHHW models often assume competitive adsorption between hydrogen and the organic substrate on the catalyst's active sites. researchgate.net In the study of furfural hydrogenation on a Cu/SiO2 catalyst, the heat of adsorption for furfural was found to be significantly higher than that of its hydrogenation products, furfuryl alcohol and 2-methyl furan. ou.edu

Rate-Determining Step: The surface reaction between the adsorbed species is typically considered the rate-determining step. ou.eduresearchgate.net

Activation Energy: The activation energy for hydrogenation varies with the catalyst and substrate. For the conversion of furfural and furfuryl alcohol over a Cu/SiO2 catalyst, the activation energies were both approximately 12 kcal/mol (about 50.2 kJ/mol). ou.edu In another study on furfural hydrogenation using a Raney nickel catalyst, the activation energies for two successive reaction steps were found to be 24.7 kJ/mol and 27.7 kJ/mol. scirp.org

Influence of Conditions: Reaction rates are influenced by temperature, hydrogen pressure, and catalyst loading. scirp.orgnih.gov Increasing temperature generally increases the reaction rate, while the effect of pressure and catalyst amount relates to the availability of hydrogen and active sites, respectively. bham.ac.uknih.gov

| Compound | Catalyst | Activation Energy (kJ/mol) | Kinetic Model |

|---|---|---|---|

| Furfural | Cu/SiO2 | ~50.2 ou.edu | Langmuir-Hinshelwood ou.edu |

| Furfural | Raney Nickel | 24.7 (Step 1) scirp.org | First-Order scirp.org |

| Furfuryl Alcohol | Raney Nickel | 27.7 (Step 2) scirp.org | Zero-Order scirp.org |

| 5-Hydroxymethylfurfural | Ru/C | 104.9 researchgate.net | Langmuir-Hinshelwood researchgate.net |

Isomerization and Rearrangement Processes of Dihydrofurans

Dihydrofurans can undergo isomerization and rearrangement reactions, particularly under thermal conditions, leading to the formation of more stable aromatic furans or other structural isomers.

Thermal Isomerization of this compound and Related Dihydrofurans

The thermal decomposition of this compound has been identified as a homogeneous, unimolecular process that occurs in the gas phase at temperatures between 342°C and 420°C. rsc.org The primary products of this reaction are 2-methylfuran and hydrogen gas. This transformation is essentially a dehydrogenation reaction that results in the aromatization of the dihydrofuran ring. rsc.org

Studies on related compounds, such as 2,5-dimethylfuran, provide further insight into the potential thermal reaction pathways of substituted furans. The initial steps in the thermal decomposition of 2,5-dimethylfuran involve the cleavage of a C-H bond in one of the methyl groups or the formation of carbene intermediates through hydrogen or methyl shifts. figshare.comresearchgate.net Following these initial steps, a variety of reaction channels can lead to the opening of the furan ring. figshare.comresearchgate.net While the primary documented thermal reaction for this compound is dehydrogenation to 2-methylfuran, the potential for more complex rearrangements and ring-opening reactions, especially at higher temperatures, is suggested by the behavior of similar furanic structures. rsc.orgnih.gov

In-situ Alkene Isomerization Leading to Diverse Cyclic Products

The isomerization of the double bond within dihydrofuran rings can occur in situ under certain reaction conditions, leading to structural isomers that can serve as precursors to different cyclic products. A notable example of this transformation was observed during the copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) catalyzed synthesis of dihydrofuran acetals.

In a study aimed at synthesizing 5-(indolyl)-2,3-dihydrofuran acetals, researchers reacted N-indolyl α-diazo-β-ketoesters with various enol ethers. When 5-methyl-2,3-dihydrofuran was used as the enol ether, it was found to undergo partial in situ alkene isomerization. The double bond migrated from the C2-C3 position to an exocyclic position, forming 2-methylene tetrahydrofuran mdpi.com.

This isomerization event is significant as it alters the reactive landscape of the molecule. While the endocyclic alkene (in 5-methyl-2,3-dihydrofuran) is a trisubstituted, sterically hindered double bond, the exocyclic alkene in 2-methylene tetrahydrofuran is a 1,1-disubstituted, more accessible double bond. This change in structure can lead to different regiochemical and stereochemical outcomes in subsequent cycloaddition or functionalization reactions, thereby providing a pathway to a diverse range of cyclic products that would not be accessible from the original isomer. Quantum chemical and kinetics calculations have also been employed to study the isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran, providing theoretical backing for such transformations huji.ac.il.

Acid-Catalyzed and Nucleophilic Reactions of Dihydrofuran Derivatives

Dihydrofuran derivatives, particularly acetals, can undergo Lewis acid-catalyzed ring-opening followed by intramolecular benzannulation to form complex polycyclic aromatic systems. This strategy has been effectively used in the synthesis of 1-hydroxycarbazoles from 5-(indolyl)-2,3-dihydrofuran acetal precursors mdpi.compreprints.orgorganic-chemistry.org. The reaction proceeds through acetal hydrolysis and ring-opening of the dihydrofuran, followed by an intramolecular π-attack from the indole ring onto an oxonium intermediate, culminating in alcohol elimination and aromatization mdpi.com.

Various Lewis acids can catalyze this transformation, with Ytterbium triflate (Yb(OTf)₃) and Aluminum triflate (Al(OTf)₃) being particularly effective. The reaction generally proceeds in good to excellent yields, providing a direct route to functionalized carbazoles mdpi.compreprints.org.

However, this method is not without side reactions. The most common side reaction is the elimination of the alcohol from the dihydrofuran acetal intermediate to form a furan ring. This pathway is particularly favored for certain substrates, such as those that can form a highly conjugated furan system. For instance, when 2-(4-chlorophenyl)-2-methoxy dihydrofuran was subjected to the reaction conditions, elimination to the corresponding furan was the predominant outcome mdpi.com. In some cases, the desired carbazole product and the furan side-product are formed as an inseparable mixture mdpi.com.

| Dihydrofuran Substrate | Lewis Acid Catalyst | Yield of Carbazole Product (%) | Observed Side Reactions/Notes |

|---|---|---|---|

| Ethyl 5-(1H-indol-3-yl)-2-methoxy-2,3-dihydrofuran-4-carboxylate | Yb(OTf)₃ | 90% | - |

| Ethyl 5-(1H-indol-3-yl)-2-methoxy-3-methyl-2,3-dihydrofuran-4-carboxylate | Yb(OTf)₃ | 81% | - |

| Ethyl 5-(1H-indol-3-yl)-2-(4-chlorophenyl)-2-methoxy-2,3-dihydrofuran-4-carboxylate | Yb(OTf)₃ / Al(OTf)₃ | 5% / 19% | Predominant formation of furan side-product. Carbazole was inseparable from furan. |

| Ethyl 5-(1H-indol-3-yl)-cis-2-methoxy-2,3,3a,7a-tetrahydrobenzofuran-4-carboxylate | Al(OTf)₃/H₂O | 0% | Only furan product was obtained. |

Dihydrofuran-2-ol derivatives exist as cyclic hemiacetals, which are in equilibrium with their open-chain hydroxy aldehyde forms. The hydroxyl group at the anomeric C-2 position is nucleophilic and is a key site for further functionalization, such as esterification and cyclization.

Esterification: The hydroxyl group of a dihydrofuran-2-ol can readily undergo esterification. This can be achieved through reaction with an activated carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base. Alternatively, a Fischer esterification can be performed by reacting the hemiacetal with a carboxylic acid under acidic catalysis masterorganicchemistry.com. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the hemiacetal's hydroxyl group. This reaction is an equilibrium process, often driven to completion by removing the water byproduct masterorganicchemistry.com. Such reactions are fundamental in modifying the properties of natural products containing hydroxyl groups medcraveonline.com.

Cyclization: The nucleophilic hydroxyl group can also participate in intramolecular cyclization reactions if a suitable electrophilic center is present elsewhere on the molecule. For example, if a side chain attached to the dihydrofuran ring contains a leaving group at an appropriate position, the hydroxyl group can displace it via an intramolecular Sₙ2 reaction, leading to the formation of a bicyclic ether system. The stereochemistry of the hydroxyl group plays a crucial role in determining the feasibility and outcome of such cyclizations.

Iminodihydrofurans are a class of heterocyclic compounds containing an endocyclic C=N double bond within a dihydrofuran ring structure. The synthesis of these compounds has been achieved through various methods, including photocatalytic [4+1] cycloaddition of α,β-unsaturated carbonyls and isocyanides to yield multisubstituted 2-imino-2,5-dihydrofurans.

The imine functional group is characterized by a nitrogen atom with a lone pair of electrons, which confers nucleophilic properties to the molecule. Consequently, iminodihydrofurans are expected to react with a range of electrophilic reagents. The reaction typically involves the attack of the nitrogen lone pair on the electrophile.

For instance, protonation with an acid (an electrophile) would occur at the nitrogen atom to form an iminium salt. Alkylation with alkyl halides (electrophiles) would lead to N-alkylated iminium halides. The resulting iminium ion is significantly more electrophilic at the carbon atom of the C=N bond than the original imine, making it susceptible to attack by nucleophiles. This reactivity pattern allows for a variety of subsequent transformations, making iminodihydrofurans versatile intermediates in organic synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Methyl 2,5 Dihydrofuran Research

Application of Mass Spectrometry in Mechanistic and Product Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 2-Methyl-2,5-dihydrofuran and its derivatives. When coupled with chromatographic separation, it becomes a powerful technique for analyzing complex mixtures, identifying reaction byproducts, and elucidating reaction pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for studying the degradation of this compound. In a typical workflow, a sample is subjected to stress conditions (e.g., acidic or basic hydrolysis, oxidation, or photolysis), and the resulting mixture is analyzed. nih.govnih.gov The liquid chromatography component separates the parent compound from any degradation products and reaction intermediates based on their physicochemical properties. nih.gov

As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the detection and tentative identification of various species present in the mixture. By comparing the mass spectra of stressed and unstressed samples, new peaks corresponding to degradation products can be identified. nih.gov Further analysis using tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions and analyzing the resulting pattern, helping to elucidate the structure of unknown products and understand the degradation pathway. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₅H₈O), HRMS can confirm its molecular formula by measuring its exact mass.

This capability is especially critical when distinguishing between isomers or identifying unknown metabolites and degradation products. nih.gov For instance, if a reaction involving this compound produces an unknown compound, HRMS can provide a molecular formula, which is the first and most crucial step in its identification. nih.gov The coupling of HRMS with techniques like Ultra-Performance Liquid Chromatography (UPLC-qToF) has proven effective in identifying metabolites of similar compounds, like 2-methylfuran (B129897), in complex biological matrices such as urine. nih.gov This approach allows for the confident assignment of elemental compositions to parent compounds and their transformation products based on their precise mass measurements. nih.gov

Table 1: Application of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Information Obtained | Relevance to this compound |

|---|---|---|---|

| LC-MS | Separation and detection of reaction mixture components. | Molecular weights of parent compound, intermediates, and byproducts. | Tracking the formation of oxidation or hydrolysis products during chemical reactions. |

| LC-MS/MS | Structural elucidation of unknown compounds. | Fragmentation patterns that reveal substructural information. | Identifying the specific structure of degradation products without needing to isolate them. |

| HRMS | Precise compound identification. | Highly accurate mass measurement and determination of elemental composition. | Unambiguously confirming the identity of this compound and its transformation products, distinguishing them from other isobaric species. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the characterization of this compound. The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C-NMR spectrum provides analogous information for the carbon skeleton.

Chemical transformations, such as the oxidation of the double bond or the opening of the furan (B31954) ring, can be readily monitored by observing changes in the NMR spectra. For example, the saturation of the double bond in this compound to form 2-Methyltetrahydrofuran (B130290) would result in the disappearance of the signals corresponding to the vinylic protons and carbons and the appearance of new signals in the aliphatic region of the spectra. Theoretical calculations and analysis of related compounds like 2-methylfuran and 2,5-dihydrofuran (B41785) allow for the prediction of the chemical shifts for this compound. chemicalbook.comchemicalbook.comglobalresearchonline.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ | ~1.3 | ~22 | Methyl group at C2 |

| -CH- (C2) | ~4.8 | ~85 | Methine proton at the chiral center |

| =CH- (C3) | ~5.8 | ~128 | Vinylic proton/carbon |

| =CH- (C4) | ~5.9 | ~130 | Vinylic proton/carbon |

| -CH₂- (C5) | ~4.6 | ~75 | Methylene protons adjacent to oxygen |

During the synthesis of substituted dihydrofurans, a mixture of stereoisomers (e.g., cis and trans) may be formed. NMR spectroscopy, particularly ¹H-NMR, is an excellent method for determining the ratio of these isomers in the product mixture. nih.gov The protons in different stereoisomers typically have slightly different chemical environments, leading to distinct signals in the NMR spectrum. reddit.com

By integrating the area under the peaks corresponding to a specific proton (or group of protons) in each isomer, the relative abundance of each isomer can be accurately calculated. nih.govucla.edu For example, if the synthesis of a 2,5-disubstituted dihydrofuran yields both cis and trans isomers, the methine protons at the C2 and C5 positions would likely appear at different chemical shifts for each isomer. The ratio of the integrals for these distinct peaks directly corresponds to the isomer ratio in the sample. This quantitative analysis is vital for assessing the stereoselectivity of a chemical reaction. nih.gov

Vibrational Spectroscopy (FTIR, HREELS) in Surface and Reaction Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is highly sensitive to the vibrations of chemical bonds. The FTIR spectrum of this compound would show characteristic absorption bands for C-H stretching (both sp² and sp³), C=C stretching of the double bond, and the characteristic C-O-C stretching of the ether linkage. These distinct peaks serve as a molecular fingerprint, confirming the presence of these functional groups. researchgate.net

In reaction studies, FTIR can be used to monitor the progress of a reaction in real-time. For instance, the disappearance of the C=C stretching band could indicate that the double bond in this compound has reacted. High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that provides similar vibrational information but is used for studying molecules adsorbed on solid surfaces, such as catalysts. This makes it a valuable tool for investigating the adsorption geometry and surface reactions of furanic compounds in heterogeneous catalysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Polymers and Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule. pressbooks.pub The technique operates by passing infrared radiation through a sample; specific wavelengths are absorbed, causing the bonds between atoms to vibrate at characteristic frequencies. pressbooks.pub This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the sample's chemical composition. youtube.com FTIR is highly effective for the qualitative and quantitative analysis of a wide range of materials, including organic liquids, solids, and polymers. pressbooks.pubyoutube.com

In the context of this compound research, FTIR is invaluable for monitoring the polymerization process and characterizing the final polymer structure. By analyzing the spectra of reaction intermediates and the resulting polymer, researchers can track the disappearance of the monomer's characteristic C=C bond and the appearance of new bands corresponding to the polymer backbone. For instance, the polymerization of furan-based monomers can be monitored by observing changes in the spectral regions associated with the furan ring and the formation of the polymer chain. researchgate.net

The primary vibrational modes of this compound and its corresponding polymer can be assigned to specific peaks in the FTIR spectrum. These assignments are crucial for confirming the successful polymerization and identifying the structure of the resulting material.

Table 1: Representative FTIR Spectral Data for Functional Group Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Analysis |

|---|---|---|---|

| ~3100-3000 | C-H stretch | =C-H (alkene) | Indicates presence of the unreacted monomer. |

| ~2970-2850 | C-H stretch | -CH₃, -CH₂ (alkane) | Characterizes the aliphatic portions of the molecule and polymer backbone. |

| ~1650 | C=C stretch | Alkene | Disappearance of this peak suggests successful polymerization. |

Note: The data in this table are representative and illustrate the type of information obtained from FTIR analysis.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Adsorption and Thermal Chemistry on Surfaces

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly sensitive surface science technique used to study the vibrational modes of molecules adsorbed on solid surfaces. wikipedia.org The method involves directing a beam of monoenergetic electrons at a surface and analyzing the energy distribution of the scattered electrons. lew.ro Inelastic scattering events, where electrons lose a small amount of energy, correspond to the excitation of vibrational modes of the adsorbate and the surface itself. wikipedia.orgcaltech.edu This provides detailed information about the adsorbate's molecular structure, its bonding to the substrate, and its orientation. lew.ro

The study of this compound on catalytic surfaces is a key area where HREELS can provide fundamental insights. By adsorbing this compound onto a single-crystal metal surface under ultrahigh vacuum conditions, HREELS can identify the vibrational frequencies of the adsorbed molecule. researchgate.net This data reveals how the molecule interacts with the surface—for example, whether the furan ring lies parallel or perpendicular to the surface plane. Furthermore, by heating the sample, the thermal chemistry and decomposition pathways of this compound on the surface can be followed by observing changes in the HREELS spectrum. researchgate.net This is crucial for understanding catalytic reactions involving this compound.

Table 2: Illustrative HREELS Vibrational Modes for this compound Adsorbed on a Metal Surface

| Energy Loss (meV) | Wavenumber (cm⁻¹) | Assignment | Interpretation |

|---|---|---|---|

| ~370 | ~2985 | ν(C-H) | C-H stretching modes of the methyl and methylene groups. |

| ~180 | ~1450 | δ(CH₂) | CH₂ scissoring modes. |

| ~135 | ~1090 | ν(C-O) | C-O stretching mode of the ether linkage. |

| ~75 | ~605 | Ring deformation | Vibrational modes associated with the furan ring structure. |

Note: This table presents hypothetical data to demonstrate the application of HREELS in studying surface adsorption.

Advanced Chromatographic Methods for Complex Mixture Analysis

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Detailed Product Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that provides significantly enhanced resolution compared to traditional one-dimensional GC. chemistry-matters.com The setup involves two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. chemistry-matters.com This process generates a two-dimensional chromatogram, or contour plot, which separates compounds based on two independent properties (e.g., volatility and polarity), greatly increasing the peak capacity and allowing for the separation of co-eluting compounds. gcms.cznih.gov

In the analysis of this compound production or degradation, complex mixtures of reactants, intermediates, byproducts, and products are often generated. GCxGC, particularly when coupled with a detector like a time-of-flight mass spectrometer (TOFMS), is ideally suited for creating a detailed chemical fingerprint of these mixtures. dlr.de The structured nature of the GCxGC contour plot, where chemically similar compounds elute in distinct regions, aids in the identification of unknown components. chemistry-matters.com This technique is invaluable for optimizing reaction conditions, identifying trace impurities, and understanding complex reaction networks involving this compound.

Liquid Chromatography (LC) for Separation and Analysis of Reaction Mixtures

Liquid chromatography (LC) is a fundamental separation technique used to separate, identify, and quantify components in a mixture. rsc.org In High-Performance Liquid Chromatography (HPLC), a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid (the mobile phase) at high pressure. Components separate based on their differential interactions with the stationary and mobile phases. rsc.org

LC is particularly useful for analyzing reaction mixtures from the synthesis or polymerization of this compound, especially for compounds that are non-volatile or thermally unstable and thus unsuitable for GC analysis. For example, oligomers or polar additives in a polymerization reaction can be effectively separated and quantified. When coupled with mass spectrometry (LC-MS), the technique provides both retention time and mass-to-charge ratio, enabling confident identification of the separated components. rsc.org This is crucial for monitoring reaction progress, determining product purity, and analyzing the composition of complex reaction outputs. Research on related alkylfurans has demonstrated the utility of chromatographic methods in achieving baseline separation of isomers, which is critical for accurate quantification. dtu.dknih.gov

In-situ and Time-Resolved Spectroscopic Techniques

In-situ Electron Spin Resonance (ESR) for Investigating Electrochemical Polymerization Mechanisms

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The method is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides information about the structure and environment of the radical species. nih.gov

In the study of polymerization, ESR is a powerful tool for detecting and identifying the radical intermediates that drive the reaction. semanticscholar.org When applied in-situ to an electrochemical polymerization process, ESR can directly monitor the formation of radical cations or anions of this compound at the electrode surface as a potential is applied. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical, can be employed to facilitate detection. semanticscholar.org By analyzing the hyperfine coupling constants from the ESR spectrum, the structure of the radical intermediate can be determined, providing direct evidence for the proposed polymerization mechanism and shedding light on the initiation and propagation steps.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| Alkylfurans |

| 2,5-dimethylfuran |

| 2-ethylfuran |

| 3-methylfuran |

| 2-pentylfuran |

| Poly(2,5‐dihydro,2,5‐dimethoxyfuran) |

| 2-propionylthiazole |

| 2-acetyl-3-methylpyrazine |

| 5-methyltetrahydrofolate |

| 5,10-methylenetetrahydrofolate |

| n-butyl acrylate |

| Poly(N-isopropylacrylamide) |

| Poly(ethylene 2,5-furandicarboxylate) |

| Poly(ε-caprolactone) |

| 2,5-furandicarboxylic acid |

Chirped-Pulse Fourier Transform Microwave Spectroscopy for Dissociation Pathways of Dihydrofurans

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for investigating the complex dissociation pathways of molecules like dihydrofurans. acs.org This method offers high resolution and sensitivity, making it ideal for identifying the distinct structural isomers of reaction products, which is often challenging with other techniques. acs.org The core of CP-FTMW spectroscopy involves polarizing rotational transitions within a broad frequency range using a short, chirped microwave pulse. hmc.edusandia.gov The subsequent molecular free induction decay (FID) is recorded, and a Fourier transform is applied to obtain a high-resolution rotational spectrum in the frequency domain. hmc.edu

In studies of dihydrofuran dissociation, a pulsed discharge nozzle can be combined with the CP-FTMW spectrometer to induce fragmentation of the parent molecule. acs.org The resulting spectrum contains the rotational signatures of the various dissociation products. Because rotational spectroscopy is highly specific to a molecule's structure, it allows for the unambiguous identification of different conformers and isomers present in the complex mixture created during dissociation. hmc.edu

Research on 2,3-dihydrofuran (B140613), a structural isomer of this compound, demonstrates the utility of this technique. acs.org Dissociation of 2,3-dihydrofuran was found to produce a variety of smaller molecules. acs.orgacs.org The ability of CP-FTMW to distinguish between cis and trans conformers of the products provided significant insight into the reaction mechanisms, suggesting that product species possess enough internal energy after dissociation to convert between different molecular conformations. acs.org The identification of formaldehyde in the product mixture supported a specific ring-opening mechanism that had been difficult to verify previously. acs.org Although no specific studies on the dissociation of this compound using CP-FTMW are available, the methodology applied to other dihydrofurans provides a clear blueprint for how its dissociation pathways could be elucidated.

| Product Molecule | Chemical Formula | Significance in Dissociation Pathway |

|---|---|---|

| Cyclopropanecarboxaldehyde | C₄H₆O | Isomerization product, observed in both cis and trans forms. acs.orgacs.org |

| Acrolein | C₃H₄O | Ring-opening product, observed in both cis and trans forms. acs.orgacs.org |

| Crotonaldehyde | C₄H₆O | Isomerization product, only trans isomer observed. acs.orgacs.org |

| Formaldehyde | CH₂O | Supports a direct ring-opening mechanism to form propyne. acs.org |

| Propene | C₃H₆ | Fragmentation product. acs.orgacs.org |

| Propyne | C₃H₄ | Formation supported by the presence of formaldehyde. acs.org |

Thermal Analysis Techniques in Reaction Kinetics and Stability Studies

Thermal analysis techniques are indispensable for characterizing the thermal stability and reaction kinetics of chemical compounds. By subjecting a material to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition, phase transitions, and reaction energetics.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of compounds such as this compound. The resulting data, often plotted as a thermogram, shows the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage.

The thermal decomposition of this compound has been identified as a homogeneous, unimolecular process that yields hydrogen and 2-methylfuran as the primary products. rsc.org In a typical TGA experiment, a sample of this compound would be heated at a constant rate. As the decomposition temperature is reached, a distinct mass loss would be recorded. The onset temperature of this mass loss indicates the beginning of thermal degradation, providing a measure of the compound's stability. The profile of the mass loss curve can also offer insights into the kinetics of the decomposition reaction.

| Parameter | Description | Illustrative Value (°C) |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 342 °C rsc.org |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | ~380 °C |

| Final Temperature | The temperature at which the decomposition reaction is complete. | 420 °C rsc.org |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition. Corresponds to the loss of H₂. | ~2.4% |

Differential Scanning Calorimetry (DSC) for Reaction Energetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com DSC is used to study thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing quantitative data on transition temperatures and the enthalpy (heat) associated with these processes. youtube.com

| Thermal Event | Type | Illustrative Temperature (°C) | Illustrative Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Glass Transition (Tg) | Step change in heat capacity | -120 | N/A |

| Melting Point (Tm) | Endothermic Peak | -90 | +10.5 |

| Decomposition | Exothermic Peak | >340 | - (Value would indicate heat released) |

Computational and Theoretical Studies of 2 Methyl 2,5 Dihydrofuran Systems

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on reaction mechanisms and energetics lies in quantum chemical calculations. These methods are broadly categorized into high-accuracy ab initio techniques and the computationally efficient Density Functional Theory (DFT).

High-level ab initio composite methods are instrumental in obtaining highly accurate thermodynamic data for furanic compounds. Methodologies such as the Complete Basis Set (CBS-QB3, CBS-APNO) and Gaussian-n theories (G3, G4) are frequently employed to study the pyrolysis and oxidation of molecules structurally related to 2-Methyl-2,5-dihydrofuran, such as 2-methylfuran (B129897) and 2,5-dimethyltetrahydrofuran. researchgate.netresearchgate.net These methods are used to construct detailed potential energy surfaces and to calculate key thermochemical properties like bond dissociation energies (BDEs) and enthalpies of formation for reactants, intermediates, transition states, and products. researchgate.net For instance, studies on 5-Methyl-2-ethylfuran have utilized the CBS-QB3 level of theory to map its unimolecular dissociation and H-addition reaction pathways. mdpi.com Similarly, G4 theory has been applied to calculate the potential energy surfaces for the decomposition of 2-vinylfuran. researchgate.netnih.gov These approaches provide benchmark-quality energetics that are crucial for accurate kinetic modeling.

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for exploring the complex reaction pathways of furan (B31954) derivatives. rsc.orgacs.orgpku.edu.cn For this compound, DFT calculations have been essential in evaluating the potential energy surface for its unimolecular reactions. researchgate.net Functionals like B3LYP are used to optimize the geometries of equilibrium structures and transition states. huji.ac.il This allows for a detailed structural characterization of all stationary points along a reaction coordinate, providing the geometric parameters necessary for subsequent energy and frequency calculations. DFT has been specifically applied to investigate the molecular hydrogen elimination from this compound, successfully mapping the pathway and identifying the key transition state structure. researchgate.net

Potential Energy Surface Mapping and Transition State Analysis

A potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a molecule to its energy. By mapping this surface, chemists can visualize the most likely paths a reaction will follow from reactants to products.

Computational studies have successfully elucidated the primary unimolecular dissociation pathway for this compound. The main thermal decomposition route is the elimination of molecular hydrogen (H₂), leading to the formation of 2-methylfuran. researchgate.net The potential energy surface for this reaction has been thoroughly mapped using quantum chemical methods. researchgate.net The process involves a concerted mechanism where two hydrogen atoms are removed simultaneously. The reaction proceeds from the reactant molecule, through a single transition state, and then to a weakly bound complex of 2-methylfuran and H₂, before finally dissociating into the separate products. researchgate.net

The key to understanding a reaction's feasibility and rate is the characterization of its transition state—the point of maximum energy along the reaction pathway. For the H₂ elimination from this compound, calculations have identified a closed-shell, 6-center transition state. researchgate.net The energy difference between the reactant and this transition state defines the activation barrier for the reaction. Computational studies have determined the energetics for this transformation, showing that the activation barrier is significantly lower than that for the analogous H₂ elimination from the isomeric 2,3-dihydrofuran (B140613). researchgate.net This finding explains why the reaction is readily observable for the 2,5-dihydro derivative but not for its 2,3-dihydro counterpart. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | 6-center concerted H₂ elimination | Value not specified in search results |

| Product Complex | 2-Methylfuran···H₂ | Value not specified in search results |

| Products | 2-Methylfuran + H₂ | Value not specified in search results |

Reaction Kinetics and Dynamics Modeling

Building upon the energetic information from quantum chemical calculations, reaction kinetics and dynamics modeling aim to predict the rates at which reactions occur under various conditions of temperature and pressure.

For the unimolecular H₂ elimination from this compound, unimolecular rate constants have been calculated using Transition State Theory (TST). researchgate.net TST provides a framework for calculating the rate constant based on the properties of the reactants and the transition state. The rate constants calculated via this method for this compound have shown excellent agreement with experimental observations. researchgate.net

For more complex reaction systems, particularly those involving multiple steps or pressure-dependent pathways, more sophisticated models are required. Rice–Ramsperger–Kassel–Marcus (RRKM) theory is often used to compute microcanonical rate constants, which are then incorporated into a master equation framework to solve for temperature- and pressure-dependent rate coefficients, k(T,p). mdpi.commdpi.comresearchgate.netacs.org This RRKM-Master Equation approach is the standard for modeling the kinetics of many furan derivatives, including reactions involving OH radicals or pyrolysis, as it accurately accounts for collisional energy transfer. researchgate.netmdpi.comnih.gov These models are crucial for developing comprehensive chemical kinetic mechanisms used in combustion and atmospheric chemistry simulations. researchgate.netwhiterose.ac.uk

Master Equation Simulations for Temperature and Pressure Dependence of Rate Constants

Master equation simulations are a cornerstone of computational kinetics for understanding the temperature and pressure dependence of reaction rate constants, particularly for unimolecular reactions that are common in combustion and atmospheric chemistry. These simulations model the competition between collision-induced energy transfer and reaction, which governs the rate constants in the fall-off pressure region between the low-pressure and high-pressure limits.

For furanic compounds, which are structurally related to this compound, master equation modeling is essential for accurately describing their pyrolysis and oxidation. For instance, studies on the pyrolysis of 2-methylfuran employ Rice-Ramsperger-Kassel-Marcus (RRKM) theory in conjunction with an energy-grained master equation to compute pressure-dependent rate constants for its decomposition pathways. researchgate.net This approach allows for the characterization of multiple-well, multiple-channel potential energy surfaces, which are typical for the complex reactions of such heterocyclic molecules. researchgate.net

The methodology involves several key steps:

Quantum Chemical Calculations: The potential energy surface of the reaction is mapped out using high-level quantum chemical methods to identify reactants, products, intermediates, and transition states.

Microcanonical Rate Constant Calculation: Theories like RRKM are used to calculate the energy-dependent microcanonical rate constants, k(E), for each reaction step.

Collisional Energy Transfer: A model is chosen to describe the energy transfer between the reacting molecule and the bath gas molecules during collisions.

Solving the Master Equation: The one-dimensional master equation is solved numerically to obtain the temperature- and pressure-dependent (phenomenological) rate constants, k(T, P). arxiv.org

This approach is crucial as quantum tunneling can have a profound impact on rate constants, especially at lower temperatures and pressures. arxiv.orgarxiv.org For reactions involving hydrogen transfer, a common process in the decomposition of organic molecules, tunneling effects can significantly increase reaction rates. arxiv.org Master equation simulations can incorporate these quantum effects, leading to more accurate kinetic models. arxiv.org In the study of the OH-initiated oxidation of 2-methyltetrahydrofuran (B130290), a saturated analog, the RRKM-based master equation model revealed complex kinetics, including a U-shaped Arrhenius behavior and negative temperature dependence at low temperatures, highlighting the significance of pre-reaction complexes. mdpi.com

Application of Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory for Rate Constant Determination

Transition State Theory (TST) and its microcanonical extension, RRKM theory, are fundamental theoretical frameworks for calculating reaction rate constants. Canonical TST is often used to determine the high-pressure limiting rate constants, k∞(T), for elementary reactions. researchgate.net This theory assumes that the reactants and the transition state are in thermal equilibrium.

However, for unimolecular reactions of molecules like dihydrofurans, the rate of reaction can depend on pressure, especially at high temperatures or low pressures. This is because the reactant molecule needs to be energized by collisions before it can react, and at low pressures, the rate of these activating collisions can become the limiting factor. RRKM theory addresses this by considering the microcanonical rate constant, k(E), which is a function of the molecule's internal energy. arxiv.org

The application of these theories in studying furanic compounds is extensive:

Pyrolysis of 2-Methylfuran: Researchers have used canonical TST for high-pressure limit kinetics and RRKM theory with a master equation to compute the pressure fall-off behavior for decomposition reactions. researchgate.net

Oxidation of Furan Derivatives: The reaction of OH radicals with furan, 2-methyl furan, and 2,5-dimethyl furan has been studied theoretically, employing quantum RRKM theory to estimate pressure-dependent rates. researchgate.net

Decomposition of 2-Methyltetrahydrofuran (2-MTHF): The temperature-dependent rate coefficients for the unimolecular decomposition of this related cyclic ether were computed using RRKM theory over a temperature range of 800–1500 K. researchgate.net

These theoretical calculations provide crucial data for developing detailed chemical kinetic models used in combustion simulations. researchgate.net The accuracy of these calculations depends heavily on the quality of the potential energy surface, which is typically determined using high-level ab initio quantum chemistry methods. arxiv.org

Computational Prediction of Decomposition and Isomerization Rates for Dihydrofuran Compounds

Computational chemistry allows for the detailed prediction of decomposition and isomerization pathways and their associated rates for dihydrofuran compounds. By mapping the potential energy surface, researchers can identify the most likely reaction channels and their energy barriers.

A computational study on the thermal decomposition of compounds derived from 2H-dihydropyran, a six-membered ring analog of dihydrofuran, provides a relevant example. mdpi.com Using density functional theory (DFT), the study calculated kinetic and thermodynamic parameters for the retro-Diels-Alder reaction. The results showed that substituent groups significantly influence the reaction rate. For instance, the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) was found to have the lowest activation free energy (ΔG≠) compared to the unsubstituted (DHP) and mono-substituted (MDHP) analogs. mdpi.com This effect was attributed to the stabilizing effect of the methyl group in position 2 on the activated complex. mdpi.com

The key findings from this type of study often include:

Reaction Mechanisms: The unimolecular decomposition of 2-methylfuran, for example, is predicted to proceed through hydrogen atom transfer reactions, forming singlet carbene intermediates that undergo ring-opening to produce acyclic C5H6O isomers. researchgate.net

Rate Constants and Activation Energies: Theoretical calculations provide Arrhenius parameters and rate constants at different temperatures. For the dihydropyran derivatives, rate constants at 600 K were calculated, showing a clear trend based on substitution. mdpi.com

Thermodynamic Data: Enthalpies of formation, entropies, and heat capacities for reactants, transition states, and products are calculated to build a complete thermodynamic and kinetic picture of the reaction. researchgate.net

These predictive studies are invaluable for understanding the thermal stability and reactivity of dihydrofuran compounds, which is critical for their application as biofuels or chemical intermediates.

| Compound | Activation Free Energy (ΔG≠) at 600 K (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Calculated Rate Constant (k) at 600 K (s⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 202 | 202 | 1.02 x 10⁻⁴ |

| 6-methyl-3,6-dihydro-2H-pyran (MDHP) | 184 | 204 | 3.99 x 10⁻⁴ |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 179 | 196 | 1.36 x 10⁻³ |

| Data derived from a computational study on dihydropyran derivatives, analogous to dihydrofurans. mdpi.com |

Theoretical Insights into Catalysis and Reaction Selectivity

Computational studies have become an indispensable tool for understanding and predicting the outcomes of catalytic transformations. For the synthesis of dihydrofurans, theoretical insights can elucidate reaction mechanisms, rationalize the role of the catalyst, and predict the selectivity of complex reactions.

Computational Analysis of Catalyst-Substrate Interactions

Understanding the interactions between a catalyst and a substrate at the molecular level is key to designing more efficient and selective catalytic systems. Computational methods, particularly DFT, are widely used to model these interactions, providing information on the geometry and electronic structure of catalyst-substrate complexes and transition states. pitt.edu

In the context of dihydrofuran synthesis, which can be achieved through methods like ring-closing metathesis or cyclization of functionalized alcohols, computational analysis can:

Elucidate Reaction Mechanisms: By calculating the energy profile of a proposed catalytic cycle, researchers can validate mechanistic hypotheses and identify the rate-determining step. bris.ac.uk

Analyze Non-Covalent Interactions: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to analyze interactions within the active site, such as hydrogen bonding or C-H···π interactions, which can be crucial for substrate binding and orientation. pitt.edu

Rationalize Catalyst Activity: Computational studies can explain why certain catalysts are more effective than others. For example, in the synthesis of 2,5-dihydrofurans via ring-closing metathesis, phosphabicyclononane (phoban)-containing ruthenium catalysts show great efficiency. organic-chemistry.org Computational analysis could reveal that the electronic and steric properties of the Phoban ligand stabilize key intermediates in the catalytic cycle. Similarly, studies on zeolites as catalysts for upgrading furan derivatives emphasize the need to investigate substrate-catalyst interactions to understand their performance. frontiersin.org

While the ultimate goal of reliably predicting catalyst performance based solely on computational data remains a challenge, these analyses provide crucial insights that guide experimental efforts in catalyst design and optimization. bris.ac.uk

Prediction of Regio- and Stereoselectivity in Cyclization Reactions

Many synthetic routes to substituted dihydrofurans involve cyclization reactions where the formation of specific regio- and stereoisomers is desired. Computational chemistry offers a powerful approach to predicting and explaining the origins of this selectivity.

Regioselectivity: The regioselectivity of a reaction is determined by the relative energy barriers of the transition states leading to different constitutional isomers. For example, in intramolecular cycloetherifications involving epoxides, a 5-exo cyclization is generally favored over a 5-endo pathway due to better orbital overlap in the transition state. nih.gov Computational modeling can quantify this energy difference and predict the major product. In the Co(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls to form furans, complete regioselectivity is observed. nih.gov Theoretical studies could model the radical intermediates to explain this high degree of control.

Stereoselectivity: The prediction of stereoselectivity involves calculating the energies of diastereomeric transition states. The difference in these energies determines the diastereomeric or enantiomeric excess of the product. In the synthesis of tetrahydrofurans, the stereochemical outcome of cyclization can be controlled by the geometry of the starting material or the nature of substituents. nih.gov For instance, gold-catalyzed reactions using chiral ligands can produce 2,5-dihydrofurans with good to excellent enantiomeric excesses. organic-chemistry.org Computational modeling of the transition states involving the chiral catalyst can rationalize the observed stereochemistry and aid in the design of new, more selective ligands. researchgate.net

By analyzing transition state geometries and the non-covalent interactions that stabilize them, theoretical models can provide a detailed picture of how catalysts and substrates interact to control the formation of a specific isomer, guiding the synthesis of structurally complex dihydrofuran derivatives.

Polymerization Chemistry of Dihydrofuran Derivatives

Radical Polymerization of Dihydrofuran Intermediates

Radical polymerization is a fundamental method for producing a wide array of polymers. In the context of dihydrofuran derivatives, specialized initiation mechanisms and the inherent electronic properties of the furan (B31954) ring play crucial roles in the polymerization process.

Free radical polymerization is typically initiated by the decomposition of an initiator molecule, such as a peroxide or an azo compound, to generate free radicals. An alternative, more specialized pathway involves initiation via an elimination reaction. One such mechanism is the Elimination Unimolecular conjugate Base (E1cB) reaction.

The E1cB mechanism proceeds in two steps and is favored when a molecule has a relatively acidic hydrogen on the β-carbon and a poor leaving group on the α-carbon. The process begins with a base abstracting the acidic proton, leading to the formation of a stabilized carbanion intermediate, which is the conjugate base of the starting material. In the second, often rate-determining step, the lone pair of electrons on the carbanion expels the leaving group, forming a double bond.

The aromaticity of the furan ring is a significant factor influencing its reactivity in polymerization reactions. Aromatic compounds are characterized by a cyclic, planar structure with a continuous system of overlapping p-orbitals containing (4n+2) π-electrons. The resonance energy is the measure of a compound's extra stability due to the delocalization of these π-electrons.

Among common five-membered aromatic heterocycles, furan exhibits the lowest aromaticity, following the order: Thiophene > Pyrrole > Furan. This is attributed to the high electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, making them less available for delocalization into the π-system.

Cationic Polymerization of Dihydrofurans

Cationic polymerization is a form of chain-growth polymerization suitable for monomers with electron-donating substituents that can stabilize the resulting cationic propagating species. Dihydrofuran and its derivatives are effective monomers for this process, which can be controlled to produce polymers with well-defined structures and molecular weights.

Living polymerization is a powerful technique that proceeds in the absence of chain transfer and termination, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. The living cationic polymerization of 2,3-dihydrofuran (B140613) (DHF) and substituted derivatives like 5-methyl-2,3-dihydrofuran has been successfully achieved.

Under specific conditions, these polymerizations yield nearly monodisperse polymers (with a molecular weight distribution, M\textsubscript{w}/M\textsubscript{n}, approaching 1.1). A key characteristic of these living systems is that the number-average molecular weight (M\textsubscript{n}) of the polymer increases linearly with monomer conversion. Furthermore, the polymerization can be reinitiated by adding a new feed of monomer to a fully polymerized solution, leading to a further increase in molecular weight, confirming the "living" nature of the propagating chain ends.

The key to achieving controlled, living cationic polymerization is the careful selection of the initiating system and reaction conditions to stabilize the propagating carbocation (or oxocarbenium ion) and suppress side reactions. A variety of initiators and conditions have been developed for dihydrofurans.

For instance, the living polymerization of 5-methyl-2,3-dihydrofuran has been accomplished using acetyl perchlorate (B79767) (AcClO\textsubscript{4}) as an initiator in toluene (B28343) at -78°C. For unsubstituted 2,3-dihydrofuran (DHF), a base-stabilized system utilizing Et\textsubscript{1.5}AlCl\textsubscript{1.5} in the presence of tetrahydrofuran (B95107) (THF) at 0°C has proven effective. The added base, such as THF or an ester, plays a crucial role by reversibly coordinating with the propagating cation, reducing its reactivity and preventing uncontrolled chain transfer or termination reactions.

More recently, single-component initiating systems have been developed. Pentacarbomethoxycyclopentadiene (PCCP), for example, can initiate the controlled polymerization of various vinyl ethers and dihydrofuran under ambient temperature and without the need for rigorous purification, simplifying the process considerably. This is attributed to the formation of a tight ion complex between the PCCP anion and the propagating cation, which enhances chain-end fidelity.

Table 1: Initiating Systems for Controlled Cationic Polymerization of Dihydrofuran Derivatives

| Monomer | Initiator System | Solvent | Temperature (°C) | M\textsubscript{w}/M\textsubscript{n} | Reference |

| 5-Methyl-2,3-dihydrofuran | Acetyl perchlorate (AcClO\textsubscript{4}) | Toluene | -78 | ~1.1 | |

| 2,3-Dihydrofuran | Et\textsubscript{1.5}AlCl\textsubscript{1.5} / THF | Toluene | 0 | Low | |

| 2,3-Dihydrofuran | Pentacarbomethoxycyclopentadiene (PCCP) | Dichloromethane | Room Temp. | 1.25 |

In contrast to the vinyl-type polymerization of 2,3-dihydrofurans, substituted derivatives like 2,5-Dihydro-2,5-dimethoxyfuran (DHMF) can undergo cationic ring-opening polymerization (CROP). This mechanism is common for cyclic ethers, lactones, and siloxanes.

The polymerization of DHMF has been initiated both electrochemically and through the use of cationic initiators like SnCl\textsubscript{4}. The mechanism involves the opening of the furan ring. Initiation generates a cationic species, which is an oxonium ion rather than a carbocation. The propagation step proceeds via the nucleophilic attack of a monomer molecule on this active oxonium ion chain end. Spectroscopic analyses (FTIR and ¹H-NMR) of the resulting polymer confirm that the polymerization proceeds through a ring-opening pathway, leading to a soluble, low-molecular-weight product. This CROP mechanism results in a polymer backbone structure that is fundamentally different from the one obtained through the addition polymerization of the double bond in 2,3-dihydrofuran.

Advanced Polymeric Materials Derived from Dihydrofuran Precursors

The utilization of dihydrofuran derivatives as monomers has paved the way for the development of a diverse range of advanced polymeric materials. The inherent chemical functionalities within the dihydrofuran ring, coupled with the versatility of modern polymerization techniques, allow for the synthesis of polymers with tailored properties, ranging from conducting materials to high-performance thermoplastics. This section explores the synthesis of poly(2,5-furanovinylene) and related conducting polymers, the engineering of thermoplastic properties in polydihydrofurans, and the fundamental structure-property relationships that govern the behavior of these materials.

Synthesis of Poly(2,5-furanovinylene) and Related Conducting Polymers

The synthesis of poly(2,5-furanovinylene) (PFV), a conjugated polymer with potential applications in organic electronics, can be conceptually approached through the polymerization of dihydrofuran precursors followed by a post-polymerization modification. A plausible synthetic route involves the initial synthesis of a non-conjugated precursor polymer, poly(2-methyl-2,5-dihydrofuran), which is then converted to the final conjugated polymer.

One viable method for the initial polymerization is ring-opening metathesis polymerization (ROMP) of this compound. ROMP is a powerful technique for the polymerization of cyclic olefins, and while 2,3-dihydrofuran has been more commonly studied, the principles can be extended to its 2,5-dihydro isomer. The use of a suitable metathesis catalyst, such as a Grubbs-type ruthenium catalyst, would be expected to yield a polymer with a backbone consisting of unsaturated hydrocarbon units and intact dihydrofuran rings.